1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.: 1247516-32-0
VCID: VC2825365
InChI: InChI=1S/C8H15N5/c1-7-10-8(12-11-7)6-13-4-2-9-3-5-13/h9H,2-6H2,1H3,(H,10,11,12)
SMILES: CC1=NC(=NN1)CN2CCNCC2
Molecular Formula: C8H15N5
Molecular Weight: 181.24 g/mol

1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine

CAS No.: 1247516-32-0

Cat. No.: VC2825365

Molecular Formula: C8H15N5

Molecular Weight: 181.24 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine - 1247516-32-0

Specification

CAS No. 1247516-32-0
Molecular Formula C8H15N5
Molecular Weight 181.24 g/mol
IUPAC Name 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine
Standard InChI InChI=1S/C8H15N5/c1-7-10-8(12-11-7)6-13-4-2-9-3-5-13/h9H,2-6H2,1H3,(H,10,11,12)
Standard InChI Key JRISRJRDVXFGFQ-UHFFFAOYSA-N
SMILES CC1=NC(=NN1)CN2CCNCC2
Canonical SMILES CC1=NC(=NN1)CN2CCNCC2

Introduction

Chemical Structure and Properties

Basic Identification and Physical Properties

1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine is characterized by the following identifiers and properties:

ParameterValue
CAS Number1247516-32-0
Molecular FormulaC₈H₁₅N₅
Molecular Weight181.24 g/mol
Physical FormPowder
Melting Point159-160°C
Storage TemperatureRoom Temperature
IUPAC Name1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine
Standard InChIInChI=1S/C8H15N5/c1-7-10-8(12-11-7)6-13-4-2-9-3-5-13/h9H,2-6H2,1H3,(H,10,11,12)
InChI KeyJRISRJRDVXFGFQ-UHFFFAOYSA-N
SMILESCC1=NC(=NN1)CN2CCNCC2

The compound features a secondary amine in the piperazine ring, making it capable of undergoing various chemical reactions typical of secondary amines, including alkylation, acylation, and complexation with metals .

Structural Characteristics

The molecular structure of 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine comprises two key moieties:

  • A 5-methyl-1H-1,2,4-triazole ring: This heterocyclic component contains three nitrogen atoms in a five-membered ring with a methyl substituent at position 5.

  • A piperazine ring: This six-membered heterocyclic component contains two nitrogen atoms at positions 1 and 4.

These components are connected by a methylene (CH₂) bridge between the 3-position of the triazole ring and one of the nitrogen atoms in the piperazine ring .

The triazole ring contributes to the compound's ability to form hydrogen bonds through its nitrogen atoms, while the piperazine component provides additional sites for hydrogen bonding and potential interaction with biological targets through its nitrogen atoms.

Applications

Pharmaceutical Applications

The combination of a 1,2,4-triazole ring with a piperazine moiety in 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine suggests potential applications in pharmaceutical research:

  • As an intermediate in the synthesis of more complex drug candidates

  • As a structural scaffold for the development of compounds with specific biological activities

  • In structure-activity relationship (SAR) studies to understand the importance of triazole and piperazine moieties in biological activity

The piperazine component is particularly valuable in medicinal chemistry due to its presence in numerous clinically approved drugs and its ability to improve pharmacokinetic properties .

Research Applications

In the research setting, 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine and similar compounds serve several purposes:

  • As building blocks for the synthesis of more complex molecular structures

  • As tools for studying the biological significance of triazole and piperazine moieties

  • As reference compounds in analytical chemistry and spectroscopic studies

  • In the development of novel synthetic methodologies for heterocyclic compounds

Hazard StatementsPrecautionary Statements
H302 - Harmful if swallowedP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
H315 - Causes skin irritationP264 - Wash thoroughly after handling
H319 - Causes serious eye irritationP270 - Do not eat, drink or smoke when using this product
H335 - May cause respiratory irritationP280 - Wear protective gloves/protective clothing/eye protection/face protection
P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

The compound is typically assigned a GHS signal word of "Warning" and should be handled with appropriate personal protective equipment, including gloves, protective clothing, and eye protection .

Standard laboratory safety practices should be observed when working with this compound, including proper ventilation, avoidance of dust formation, and proper disposal according to local regulations .

Current Research and Future Perspectives

Current research involving 1,2,4-triazole-piperazine derivatives suggests several promising directions for compounds like 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine:

Medicinal Chemistry Applications

The growing interest in triazole-containing compounds for drug discovery suggests that 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine and its derivatives could be explored for:

  • Development of novel antimicrobial agents, particularly against drug-resistant pathogens

  • Design of targeted anticancer agents through rational modification of the basic scaffold

  • Creation of compounds with improved pharmacokinetic profiles by leveraging the properties of both the triazole and piperazine moieties

Synthetic Methodology Development

The ongoing advancement of synthetic methods for heterocyclic compounds may lead to:

  • More efficient and sustainable synthesis routes for 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine

  • Development of one-pot multicomponent reactions to access this scaffold

  • Exploration of stereoselective synthesis methods for more complex derivatives

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies could help elucidate:

  • The contribution of the methyl group at the 5-position of the triazole ring to biological activity

  • The importance of the methylene bridge between the triazole and piperazine moieties

  • The role of the unsubstituted piperazine nitrogen in potential biological interactions

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